molecular formula C12H16N2O2 B2447277 N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide CAS No. 2411255-49-5

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide

Cat. No.: B2447277
CAS No.: 2411255-49-5
M. Wt: 220.272
InChI Key: FWPLIASTLJRICO-UHFFFAOYSA-N
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Description

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide is a chemical compound with a unique structure that includes a cyclopropyl group, a pyrrolidinone ring, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the But-2-ynamide Moiety: This step involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-enamide: Similar structure but with a double bond instead of a triple bond.

    N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynol: Similar structure but with an alcohol group instead of an amide.

Uniqueness

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide is unique due to its combination of a cyclopropyl group, a pyrrolidinone ring, and a but-2-ynamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-3-11(15)13-7-9-6-12(16)14(8-9)10-4-5-10/h9-10H,4-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLIASTLJRICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CC(=O)N(C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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